Acetylenedicarboxamide, hemihydrate

Description

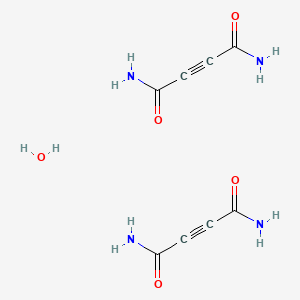

Acetylenedicarboxamide hemihydrate (C₄H₄N₂O₂·½H₂O) is a crystalline compound characterized by its linear acetylene backbone and two carboxamide groups. It is structurally unique due to its hydrogen-bonded network facilitated by water molecules in the hemihydrate form. Key identification methods include decomposition point analysis (~250°C), elemental composition (C, H, N, O), and spectral confirmation via ultraviolet (UV) and infrared (IR) spectroscopy .

Properties

IUPAC Name |

but-2-ynediamide;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H4N2O2.H2O/c2*5-3(7)1-2-4(6)8;/h2*(H2,5,7)(H2,6,8);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJPDIHAQQLZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)N)C(=O)N.C(#CC(=O)N)C(=O)N.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

543-21-5 (Parent) | |

| Record name | Acetylenedicarboxamide, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00223878 | |

| Record name | Acetylenedicarboxamide, hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73663-83-9 | |

| Record name | Acetylenedicarboxamide, hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073663839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetylenedicarboxamide, hemihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylenedicarboxamide can be synthesized through the reaction of acetylenedicarboxylic acid with ammonia. The reaction typically involves the esterification of acetylenedicarboxylic acid followed by the addition of ammonia to form the amide. The hemihydrate form is obtained by crystallization from a mixture of methanol and water .

Industrial Production Methods: Industrial production of acetylenedicarboxamide, hemihydrate involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Acetylenedicarboxamide, hemihydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of acetylenedicarboxamide, such as carboxylic acids, amines, and substituted amides.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Acetylenedicarboxamide serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

2. Biological Studies

- Research indicates that derivatives of acetylenedicarboxamide exhibit potential biological activities, including antibacterial and antifungal properties. Studies are ongoing to evaluate its effectiveness against various pathogens .

3. Pharmaceutical Development

- The compound is being investigated as a pharmaceutical intermediate. Its derivatives may have therapeutic applications due to their biological activity.

4. Industrial Applications

- Acetylenedicarboxamide is used in the production of polymers and advanced materials. Its ability to form stable hydrogen bonds enhances its utility in material science.

Case Study 1: Antibacterial Properties

A study investigated the antibacterial efficacy of acetylenedicarboxamide derivatives against Xanthomonas oryzae, a pathogen responsible for bacterial leaf blight in rice plants. The results demonstrated significant inhibition of bacterial growth, suggesting its potential as a biopesticide in agricultural applications .

Case Study 2: Polymer Production

In industrial settings, acetylenedicarboxamide has been utilized as a precursor for synthesizing polymers with enhanced mechanical properties. The incorporation of this compound into polymer matrices has shown improved thermal stability and resistance to degradation under various environmental conditions.

Mechanism of Action

The mechanism by which acetylenedicarboxamide, hemihydrate exerts its effects involves its interaction with various molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions. Its ability to undergo various chemical reactions also contributes to its versatility in different applications.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table summarizes critical comparisons between acetylenedicarboxamide hemihydrate and structurally or functionally related hemihydrate compounds:

Key Findings:

- Structural Stability : Acetylenedicarboxamide hemihydrate exhibits superior thermal stability compared to calcium sulfate hemihydrates, which undergo rapid phase transitions during hydration .

- Hydration Kinetics : Calcium sulfate β-hemihydrate hydrates 2–3× faster than α-hemihydrate due to its porous microstructure, whereas acetylenedicarboxamide hemihydrate shows negligible hydration reactivity .

- Functional Utility : Hemihydrate phosphogypsum (HP) composites with ethyl palmitate (EP) demonstrate dual functionality as thermal regulators (75 wt% EP) and mechanical stabilizers (25 wt% EP), unlike acetylenedicarboxamide, which is niche in antibiotic synthesis .

Research Findings and Data Tables

Table 1: Hydration and Mechanical Properties of Selected Hemihydrates

| Compound | Hydration Rate (min⁻¹) | Compressive Strength (MPa) | Thermal Stability (°C) |

|---|---|---|---|

| Acetylenedicarboxamide hemihydrate | N/A | N/A | 250 |

| Calcium sulfate α-hemihydrate | 0.12 | 25–30 | 150 |

| Calcium sulfate β-hemihydrate | 0.35 | 10–15 | 120 |

| Hemihydrate phosphogypsum | 0.08 | 8–12 | 200 |

Notes:

Q & A

Q. Advanced Research Focus

- Molecular dynamics (MD) simulations : Model solvent-crystal interactions to predict preferential growth faces (e.g., using force fields like COMPASS III) .

- Density functional theory (DFT) : Calculate hydrogen-bonding energies to explain hydration-driven lattice stabilization.

- Machine learning (ML) : Train models on existing hydration data (e.g., Cambridge Structural Database) to predict novel hydrate forms.

Validation Requirement: Cross-check computational predictions with experimental SEM and XRD data to refine simulation parameters .

How can researchers address discrepancies in spectroscopic data (e.g., FTIR, NMR) for acetylenedicarboxamide hemihydrate across different studies?

Q. Advanced Research Focus

- Standardized sample preparation : Ensure consistent drying protocols (e.g., vacuum drying at 50°C for 24 hours) to eliminate residual solvent effects.

- High-resolution techniques : Use solid-state NMR (ssNMR) to resolve overlapping peaks caused by hydrogen-bonding networks.

- Multivariate analysis : Apply principal component analysis (PCA) to spectral datasets to identify outliers or instrument-specific artifacts .

Reproducibility Note: Publish raw spectral data and processing parameters (e.g., baseline correction methods) in supplementary materials .

What methodologies are recommended for studying the role of acetylenedicarboxamide hemihydrate in supramolecular assembly or co-crystal formation?

Q. Advanced Research Focus

- Co-crystal screening : Use high-throughput slurry crystallization with pharmaceutically relevant co-formers (e.g., carboxylic acids).

- Single-crystal XRD : Resolve intermolecular interactions (e.g., π-π stacking, hydrogen bonds) stabilizing the hemihydrate structure.

- Hirshfeld surface analysis : Quantify contact contributions (e.g., O–H⋯O vs. C–H⋯O interactions) to explain hydration-dependent packing .

Experimental Design: Include anhydrous acetylenedicarboxamide as a control to isolate hydration-specific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.